SUR2B/Kir6.2 Potassium ATP Channel Activation: 6-Chloro Exhibits 3.3-Fold Higher Potency Than 5-Chloro Regioisomer
In a direct functional assay measuring channel opening activity at the SUR2B/Kir6.2 potassium ATP channel in human TE671 cells, the 6-chloro-substituted derivative ((3S,4R)-4-(6-Chloro-benzo[d]isoxazol-3-ylamino)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile) demonstrated an EC₅₀ of 6180 nM [1]. In contrast, the corresponding 5-chloro regioisomer (identical scaffold, differing only in chlorine position) yielded an EC₅₀ of 20,400 nM [2]. The 3.3-fold potency advantage for the 6-chloro substitution pattern is a direct, quantitative demonstration that chlorine position is not a minor variation but a critical determinant of target engagement.
| Evidence Dimension | Potency (EC₅₀) for SUR2B/Kir6.2 potassium ATP channel opening |
|---|---|
| Target Compound Data | 6180 nM |
| Comparator Or Baseline | 5-Chloro-benzo[d]isoxazol-3-ylamine derivative: 20,400 nM |
| Quantified Difference | ~3.3-fold higher potency for 6-chloro vs 5-chloro |
| Conditions | Human TE671 cells, FLIPR assay, isometric force measurement; Johnson & Johnson Pharmaceutical Research and Development (ChEMBL curated) |
Why This Matters
This quantitative potency difference directly informs SAR and hit-to-lead prioritization for SUR2B/Kir6.2 channel targets, eliminating regioisomers with suboptimal activity early in screening cascades.
- [1] BindingDB. BDBM50247779 (6-Chloro derivative) EC₅₀ = 6180 nM for SUR2B/Kir6.2 channel opening in human TE671 cells. ChEMBL ID: CHEMBL517879. View Source
- [2] BindingDB. BDBM50247796 (5-Chloro derivative) EC₅₀ = 20,400 nM for SUR2B/Kir6.2 channel opening in human TE671 cells. ChEMBL ID: CHEMBL473133. View Source
